[5-(4,5-Dimethoxy-2-nitrophenyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid
Overview
Description
“[5-(4,5-Dimethoxy-2-nitrophenyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid” is a chemical compound . It is also known as 4,5-Dimethoxy-2-nitrophenylacetic acid . It is used as a laboratory chemical .
Molecular Structure Analysis
The molecular formula of this compound is C12H11N3O8 . The InChI code is 1S/C10H10N2O4/c1-15-9-5-7 (3-4-11)8 (12 (13)14)6-10 (9)16-2/h5-6H,3H2,1-2H3 .Physical and Chemical Properties Analysis
The melting point of 4,5-Dimethoxy-2-nitrophenylacetic acid is 206-208°C . The predicted boiling point is 433.4±40.0 °C .Scientific Research Applications
Synthesis and Structural Analysis : Tien et al. (2018) described the synthesis of 1,3,4-oxadiazoline derivatives starting from methyl salicylate, focusing on their structure and in vitro cytotoxicity testing. These compounds demonstrated potential inhibiting abilities on human cancer cell lines KB and Hep-G2, indicating their potential in cancer research (Tien et al., 2018).
Antibacterial Potential : Aziz‐ur‐Rehman et al. (2013) synthesized S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-Oxadiazole-2-thiol from 3-nitrobenzoic acid and found that these compounds exhibited significant antibacterial activity against several gram-negative and gram-positive bacteria (Aziz‐ur‐Rehman et al., 2013).
Antidiabetic Screening : Lalpara et al. (2021) synthesized N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides and evaluated them for in vitro antidiabetic activity using the α-amylase inhibition assay. This indicates their potential application in diabetes treatment (Lalpara et al., 2021).
Antimicrobial Activities : Salama (2020) investigated 1,3,4-oxadiazole derivatives for their antibacterial activity against Salmonella typhi, revealing potential applications in combating bacterial infections (Salama, 2020).
COX-2 Inhibitors with Anti-inflammatory Activity : Bansal et al. (2014) designed and synthesized 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles as selective COX-2 inhibitors. These compounds showed potent anti-inflammatory activity and could be potential drug candidates for treating inflammation-related disorders (Bansal et al., 2014).
Corrosion Inhibition : Lagrenée et al. (2001) studied the influence of substituted oxadiazoles on the corrosion of mild steel in hydrochloric acid. They found that certain oxadiazoles inhibited corrosion, suggesting their use in corrosion prevention technologies (Lagrenée et al., 2001).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
2-[5-(4,5-dimethoxy-2-nitrophenyl)-2-oxo-1,3,4-oxadiazol-3-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O8/c1-21-8-3-6(7(15(19)20)4-9(8)22-2)11-13-14(5-10(16)17)12(18)23-11/h3-4H,5H2,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMAZEJRPISAKIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C2=NN(C(=O)O2)CC(=O)O)[N+](=O)[O-])OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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